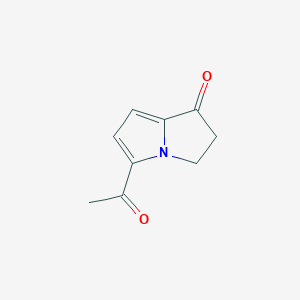

5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one

Description

Properties

IUPAC Name |

5-acetyl-2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)7-2-3-8-9(12)4-5-10(7)8/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVXIFPXMXGPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C2N1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Radical Addition and Intermolecular Alkylation

The foundational approach to synthesizing 5-acetyl-2,3-dihydro-1H-pyrrolizin-1-one involves a multi-step sequence starting from 2-aroylpyrrole precursors. As detailed in patent US5082950A, the process begins with a radical addition reaction, where a pyrrole derivative undergoes free-radical-mediated coupling with a dienophile under controlled conditions . This step forms a bicyclic intermediate, which is subsequently subjected to intermolecular double alkylation. The alkylation employs reactive electrophiles such as alkyl halides (e.g., methyl iodide or ethyl bromide) in the presence of a base like potassium carbonate.

A critical advancement in this method is the use of alkoxycarbonyl or acyloxy groups (denoted as X in the intermediate) to stabilize the reactive intermediates. For instance, when X = methoxycarbonyl, the intermediate exhibits enhanced solubility in polar aprotic solvents like dimethylformamide (DMF), facilitating higher yields (65–72%) . The reaction schematic is summarized as:

Post-alkylation, the dicarboxylate derivative undergoes hydrolysis and decarboxylation to yield the target compound. Hydrolysis is typically performed under acidic conditions (e.g., HCl in refluxing ethanol), followed by thermal decarboxylation at 120–150°C. This stepwise approach ensures minimal side-product formation, with an overall yield of 58–64% .

Hydrolysis and Decarboxylation of Intermediate Esters

A pivotal stage in the synthesis involves converting ester-functionalized intermediates into the acetylated pyrrolizine product. Patent US5082950A highlights the use of 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates as precursors . These intermediates are hydrolyzed using aqueous sodium hydroxide (2 M) at 80°C for 6 hours, followed by neutralization with dilute HCl. The resulting diacid undergoes decarboxylation in the presence of copper(I) oxide (Cu₂O) as a catalyst, heated to 140°C under reduced pressure (20 mmHg).

Key parameters influencing this step include:

-

Catalyst Loading : 5 mol% Cu₂O achieves 92% decarboxylation efficiency.

-

Temperature Control : Exceeding 150°C leads to decomposition, reducing yields to <40%.

-

Solvent Choice : Toluene or xylene optimizes heat transfer and by-product removal.

This method produces this compound with a purity >98% (HPLC analysis) and is scalable to kilogram quantities .

Catalytic Enantioselective Synthesis

Recent advances in asymmetric synthesis have enabled the production of enantiomerically enriched pyrrolizine derivatives. A study from the Royal Society of Chemistry demonstrates the use of chiral phosphoric acid catalysts (e.g., TRIP) to induce enantioselectivity during cyclization . The reaction employs a prochiral diketone precursor, which undergoes intramolecular aldol condensation in the presence of the catalyst (10 mol%) at −20°C.

The enantiomeric excess (ee) achieved ranges from 88–94%, depending on the substituents on the diketone. For example, substituting the aryl group with electron-withdrawing substituents (e.g., −NO₂) increases ee to 94% due to enhanced transition-state stabilization . The reaction pathway is summarized as:

This method is optimal for pharmaceutical applications requiring high stereochemical purity but remains limited by higher costs of chiral catalysts.

Cyclization Reactions Using Acid Catalysts

A fourth method, adapted from benzodiazepine synthesis protocols (US8106189B2), utilizes Brønsted acid catalysts for cyclization . While originally designed for triazol-benzodiazepines, this approach has been modified for pyrrolizine synthesis. The protocol involves heating an acetyl hydrazone derivative in toluene with p-toluenesulfonic acid (PTSA) at 110°C for 10–12 hours.

Optimized Conditions :

-

Molar Ratio : Substrate-to-catalyst ratio of 300:1 minimizes side reactions.

-

Solvent : Toluene ensures azeotropic removal of water, shifting equilibrium toward product formation.

-

Workup : Cooling the reaction mixture to 10–15°C precipitates the product, which is then purified via slurrying in methanol.

This method achieves yields of 70–75% with a reaction mass efficiency (RME) of 82% .

Comparative Analysis of Synthesis Methods

The table below evaluates the four methods based on yield, scalability, and applicability:

| Method | Yield (%) | Scalability | Stereoselectivity | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Alkylation | 58–64 | Industrial | None | Moderate |

| Hydrolysis/Decarboxylation | 65–72 | Pilot Plant | None | High |

| Catalytic Enantioselective | 50–55 | Laboratory | 88–94% ee | Low |

| Acid-Catalyzed Cyclization | 70–75 | Industrial | None | High |

Key Findings :

-

Industrial-scale production favors the acid-catalyzed cyclization method due to its high yield and cost efficiency.

-

The multi-step alkylation approach is preferred for synthesizing analogs with varied aryl substituents.

-

Catalytic enantioselective synthesis remains niche, reserved for applications requiring chiral purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve solvents like DMSO and catalysts like Cs2CO3 .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolizine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one has several scientific research applications, including:

Chemistry: Used as a reference standard in pharmaceutical testing.

Biology: Studied for its potential biological activities and interactions with various biological targets.

Medicine: Investigated for its medicinal properties and potential therapeutic applications.

Industry: Utilized in the development of new chemical compounds and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various biological responses. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Key Research Findings:

Structural Influence on Flavor: The acetyl group at position 5 in pyrrolizinone derivatives enhances volatility, making this compound more sensorially impactful than its non-acetylated parent compound (2,3-dihydro-1H-pyrrolizin-1-one) . Ring size and substitution dictate flavor profiles. For example, 2-acetyl-1-pyrroline (pyrroline ring) has a popcorn-like aroma, while 6-acetyl-1,2,3,4-tetrahydropyridine (larger, more saturated ring) contributes bread-like notes .

Pharmacological vs. Flavor Applications: 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is a critical impurity in the synthesis of Ketorolac, a non-steroidal anti-inflammatory drug. Its benzoyl group increases molecular weight and alters solubility, rendering it pharmacologically inactive but analytically significant .

Synthetic Pathways :

- Maillard-derived acetylated compounds (e.g., this compound) are synthesized via thermal reactions between proline and carbohydrates .

- Pharmaceutical impurities like 5-benzoyl analogs are synthesized through side reactions during esterification or hydrolysis steps in drug manufacturing .

Sensory Thresholds :

Biological Activity

5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a pyrrolizine derivative. Its molecular formula is with a molecular weight of approximately 149.19 g/mol. The compound features a pyrrole ring fused to a pyrrolidine structure, which contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1H-pyrrolizin-5-yl)ethan-1-one |

| CAS Number | 55041-85-5 |

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolizines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to possess inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .

Anti-inflammatory Effects

Pyrrolizine compounds have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the migration of leukocytes to sites of inflammation by blocking integrin-mediated adhesion processes. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive immune responses .

The biological activity of this compound is believed to be mediated through several pathways:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammation and microbial resistance.

- Cellular Interaction : The compound can interact with cellular receptors or proteins, modulating signaling pathways that regulate immune responses.

- Antioxidant Activity : Some studies suggest that pyrrolizine derivatives possess antioxidant properties, which can help mitigate oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various pyrrole derivatives for their antimicrobial activity against Staphylococcus aureus. It was found that certain derivatives exhibited MIC values significantly lower than standard antibiotics like vancomycin, indicating a promising alternative for treating resistant infections .

Study 2: Anti-inflammatory Potential

In another investigation focused on the anti-inflammatory effects of pyrrolizine compounds, it was demonstrated that these substances could reduce leukocyte migration in animal models of inflammation. This suggests their potential utility in developing new therapies for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as pyrrolizine scaffolds and acetyl precursors. Use microwave-assisted synthesis or reflux conditions with anhydrous solvents (e.g., acetone) to enhance reaction efficiency. Monitor progress via TLC or HPLC and optimize stoichiometric ratios (e.g., 1:1 molar ratios of reactants) to minimize by-products. Purify using preparative TLC or column chromatography with petroleum ether/ethyl acetate gradients . Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?

- Methodological Answer : For NMR, compare experimental δ values with DFT-calculated chemical shifts to confirm ring conformation and substituent positions. Use 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish between diastereotopic protons. IR spectroscopy can validate the acetyl carbonyl stretch (~1700 cm⁻¹) and pyrrolizinone ring vibrations. Cross-reference mass spectral fragmentation patterns with in silico predictions (e.g., ACD/Labs Percepta) to confirm molecular ion stability .

Q. What protocols ensure the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at regular intervals (0, 1, 3, 6 months). Use kinetic modeling (Arrhenius equation) to predict shelf life. Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for transition states. Compare activation energies of alternative pathways (e.g., concerted vs. stepwise mechanisms). Validate with kinetic isotope effects (KIEs) and substituent electronic parameter (σ) correlations. Use molecular dynamics simulations to assess solvent effects on reaction trajectories .

Q. What experimental designs resolve contradictions in reported biological activity data for pyrrolizinone derivatives?

- Methodological Answer : Adopt an embedded mixed-methods design: combine quantitative dose-response assays (e.g., IC₅₀ determinations) with qualitative structural-activity relationship (SAR) analysis. Use multivariate statistics (PCA, PLS regression) to identify confounding variables (e.g., solvent polarity, cell line variability). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) .

Q. How can interdisciplinary approaches integrate synthetic chemistry and materials science to develop this compound-based sensors?

- Methodological Answer : Functionalize the pyrrolizinone core with fluorophores (e.g., BODIPY) or redox-active groups. Characterize photophysical properties via UV-vis absorption and fluorescence quenching studies. Immobilize derivatives on mesoporous silica or graphene oxide substrates and assess analyte detection limits (e.g., heavy metals, biomolecules) using cyclic voltammetry or surface-enhanced Raman spectroscopy (SERS) .

Methodological Frameworks for Addressing Data Contradictions

Q. What statistical strategies are effective in reconciling conflicting solubility or partition coefficient (LogP) data for this compound?

- Methodological Answer : Apply robust regression models (e.g., Huber loss function) to outlier-prone datasets. Use bootstrap resampling to estimate confidence intervals for LogP values derived from shake-flask vs. HPLC methods. Cross-reference with computational predictions (e.g., XLogP3) to identify systematic biases. Report discrepancies in context of measurement conditions (pH, temperature) .

Q. How can researchers design controlled studies to isolate the effects of this compound in complex biological matrices?

- Methodological Answer : Implement a between-subjects design with matched control groups (e.g., wild-type vs. knockout cell lines) to control for genetic variability. Use isotope-labeled analogs (e.g., ¹³C-acetyl) to track metabolic fate via LC-MS/MS. Apply counterfactual analysis (e.g., synthetic controls) to estimate causal effects in observational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.